molecular formula C18H20O B14422801 1-Phenyl-2-(2,4,6-trimethylphenyl)propan-1-one CAS No. 84839-90-7

1-Phenyl-2-(2,4,6-trimethylphenyl)propan-1-one

Cat. No.: B14422801
CAS No.: 84839-90-7
M. Wt: 252.3 g/mol
InChI Key: KDGOASRSWKHFSJ-UHFFFAOYSA-N
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Description

1-Phenyl-2-(2,4,6-trimethylphenyl)propan-1-one is an organic compound with a complex structure featuring a phenyl group and a 2,4,6-trimethylphenyl group attached to a propan-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(2,4,6-trimethylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where chloroacetone reacts with benzene in the presence of an aluminum chloride catalyst . Another method includes the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of zeolite-catalyzed isomerization of phenyl propylene oxide is another industrial method employed for its production .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(2,4,6-trimethylphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-2-(2,4,6-trimethylphenyl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Phenyl-2-(2,4,6-trimethylphenyl)propan-1-one exerts its effects involves interactions with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites may interact with specific receptors or enzymes, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-2-(2,4,6-trimethylphenyl)propan-1-one is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

84839-90-7

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

1-phenyl-2-(2,4,6-trimethylphenyl)propan-1-one

InChI

InChI=1S/C18H20O/c1-12-10-13(2)17(14(3)11-12)15(4)18(19)16-8-6-5-7-9-16/h5-11,15H,1-4H3

InChI Key

KDGOASRSWKHFSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)C(=O)C2=CC=CC=C2)C

Origin of Product

United States

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